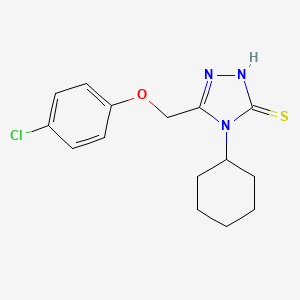
5-(4-chlorophenoxymethyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Chlorophenoxymethyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol is a chemical compound with the molecular formula C_9H_8ClN_3OS and a molecular weight of 241.7 g/mol. This compound is characterized by its unique structure, which includes a chlorophenoxymethyl group attached to a cyclohexyl-substituted triazole ring, and a thiol group at the 3-position.
Mécanisme D'action
Target of Action
It has been observed that the compound exhibits remarkable dose-dependent anti-acetylcholinesterase activity . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft, thereby terminating the signal transmission at the neuromuscular junction.
Biochemical Pathways
Given its anti-acetylcholinesterase activity, it can be inferred that it impacts the cholinergic system, which plays a crucial role in memory, attention, and other cognitive functions .
Pharmacokinetics
It has been suggested that the compound absorbs well from the oral route and remains stable at ambient temperature and physiological ph .
Result of Action
Its anti-acetylcholinesterase activity suggests that it may have potential therapeutic applications in the treatment of neurodegenerative disorders, where the regulation of acetylcholine levels is often a key therapeutic strategy .
Action Environment
It has been observed that the compound remains stable under various photolytic and ph stress conditions, but exhibits degradation under oxidative and thermal stress .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Chlorophenoxymethyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Preparation of 4-cyclohexyl-4H-1,2,4-triazole-3-thiol: This can be achieved through the cyclization of hydrazine with cyclohexanone and thiourea.
Chlorination: The resulting triazole-thiol is then chlorinated using 4-chlorophenol in the presence of a suitable catalyst, such as thionyl chloride, to introduce the chlorophenoxymethyl group.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors to enhance efficiency and control reaction conditions. The use of automated systems for the addition of reagents and precise temperature control can optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.
Reduction: The compound can be reduced to remove the chlorine atom from the chlorophenoxymethyl group.
Substitution: The chlorophenoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or sodium hypochlorite.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Using nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Disulfides: Resulting from the oxidation of the thiol group.
Sulfonic Acids: Formed through further oxidation of the disulfide.
Amine Derivatives: Resulting from substitution reactions.
Applications De Recherche Scientifique
This compound has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, such as antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
5-(2-Chlorophenoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol: Similar structure but with a methyl group instead of cyclohexyl.
4-(4-Chlorophenoxymethyl)-1,2,4-triazole-3-thiol: Similar triazole core but different substitution pattern.
Uniqueness: 5-(4-Chlorophenoxymethyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol is unique due to its cyclohexyl group, which can impart different chemical and biological properties compared to other similar compounds.
Propriétés
IUPAC Name |
3-[(4-chlorophenoxy)methyl]-4-cyclohexyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3OS/c16-11-6-8-13(9-7-11)20-10-14-17-18-15(21)19(14)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CENBNVWUXGWPJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NNC2=S)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20972896 |
Source


|
| Record name | 5-[(4-Chlorophenoxy)methyl]-4-cyclohexyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20972896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5741-13-9 |
Source


|
| Record name | 5-[(4-Chlorophenoxy)methyl]-4-cyclohexyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20972896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-chloropyridine-3-carbonitrile](/img/structure/B2972873.png)
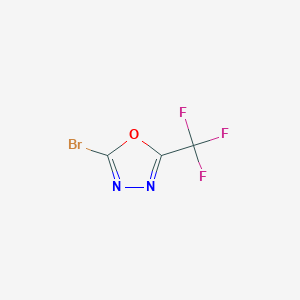
![7-(furan-2-yl)-2-(morpholin-4-yl)-5-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one](/img/structure/B2972875.png)

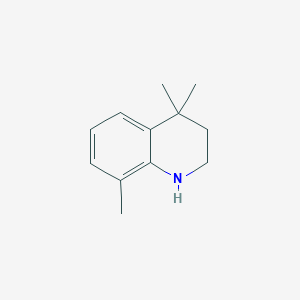
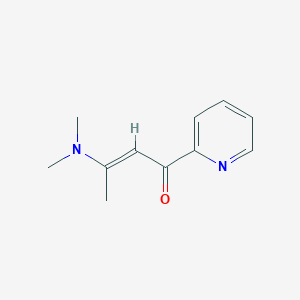
![ethyl 4-({[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2972884.png)
![2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-phenylacetamide](/img/structure/B2972885.png)
![2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B2972886.png)
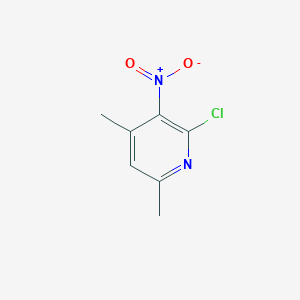
![N-(2-chlorobenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2972889.png)
![N-(3-methylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2972893.png)
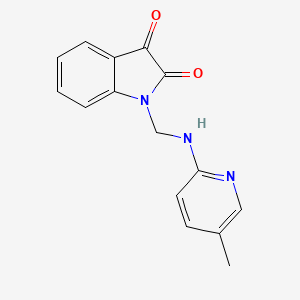
![1-[(4-bromobenzyl)oxy]-1H-imidazole](/img/structure/B2972896.png)
